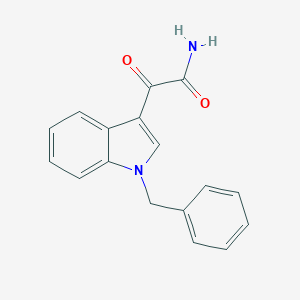

2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-17(21)16(20)14-11-19(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOTINKQNUIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388501 | |

| Record name | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108977-91-9 | |

| Record name | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide: Synthesis, Properties, and Therapeutic Potential

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] When functionalized at the C3 position with a glyoxylamide moiety, a class of compounds known as indole-3-glyoxylamides emerges, which has garnered significant attention for its therapeutic potential, particularly in oncology.[4][5] This technical guide provides a comprehensive overview of a specific member of this class, 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential biological activities and therapeutic applications, drawing insights from closely related and well-studied analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising molecular scaffold.

Introduction: The Significance of the Indole-3-Glyoxylamide Scaffold

The indole ring system is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. The introduction of a glyoxylamide group at the indole C3 position gives rise to the indole-3-glyoxylamide core, a structure that has been extensively explored for its diverse pharmacological activities.

Numerous studies have demonstrated that indole-3-glyoxylamide derivatives possess a wide range of biological effects, including anticancer, antiviral, and antimicrobial properties.[4][5][6] A significant portion of research has focused on their potent cytotoxic effects against various cancer cell lines, with several analogs identified as potent tubulin polymerization inhibitors.[4][5][7] This mechanism of action, which disrupts the formation of microtubules essential for cell division, places this class of compounds in the esteemed category of antimitotic agents, alongside clinically successful drugs like paclitaxel.

This guide will focus on this compound, a representative member of this class, to provide a detailed understanding of its chemical characteristics and to extrapolate its therapeutic potential based on the extensive body of work on its structural relatives.

Chemical Properties and Structural Elucidation

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in public literature, we can infer its key physicochemical properties based on its structural components and data from analogous compounds.

| Property | Predicted Value/Information | Rationale/Supporting Evidence |

| Molecular Formula | C₁₇H₁₄N₂O₂ | Based on its chemical structure. |

| Molecular Weight | 278.31 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Indole and its derivatives are typically solids at room temperature.[8] |

| Melting Point | Expected to be in the range of 150-250 °C | Based on melting points of similar indole-3-glyoxylamide derivatives. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | The indole nucleus is generally hydrophobic, leading to poor aqueous solubility.[8][9][10][11] The benzyl group further increases lipophilicity. Polar aprotic solvents like DMSO and DMF are often used for solubilizing such compounds.[2][12] |

| Lipophilicity (LogP) | Estimated to be in the range of 2.5-3.5 | The presence of the benzyl and indole groups suggests a significant lipophilic character. |

Structural Characterization

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analyses of closely related compounds.[6][13][14]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indole and benzyl rings, a singlet for the N-H proton of the primary amide (if not exchanged with D₂O), a singlet for the benzylic CH₂ protons, and characteristic downfield shifts for the indole C2-H.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbons of the glyoxylamide group at the most downfield region (typically 160-190 ppm), along with signals for the aromatic carbons of the indole and benzyl rings, and the aliphatic carbon of the benzylic CH₂ group.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the amide (around 3400-3200 cm⁻¹), C=O stretching for the ketone and amide carbonyls (around 1650-1700 cm⁻¹), and C-H stretching for the aromatic and aliphatic groups.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.

Synthesis Methodology

The synthesis of this compound can be reliably achieved through a well-established two-step procedure common for the preparation of indole-3-glyoxylamides.[2][15][16] This method offers high yields and straightforward purification.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Benzyl-1H-indole-3-glyoxylyl chloride

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzyl-1H-indole (1.0 eq.) and dissolve in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of a yellow precipitate, the intermediate indol-3-ylglyoxylyl chloride, indicates the progression of the reaction. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: The intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Amidation: To the suspension of the crude 1-benzyl-1H-indole-3-glyoxylyl chloride from Step 1, slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) at 0 °C.

-

Reaction Completion: Stir the reaction mixture vigorously for an additional 1-2 hours at room temperature.

-

Product Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

Biological Activity and Therapeutic Potential

The indole-3-glyoxylamide scaffold is a well-established pharmacophore with significant anticancer activity.[4][5] Numerous analogs of this compound have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines, including those that are multi-drug resistant.[17][18]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many indole-3-glyoxylamides is the inhibition of tubulin polymerization.[4][5][7] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

This disruption of microtubule dynamics leads to:

-

Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Structure-Activity Relationship (SAR) Insights

Studies on a wide array of indole-3-glyoxylamide analogs have provided valuable insights into their structure-activity relationships:

-

N1-Substituent on Indole: The presence of a substituent at the N1 position, such as the benzyl group in the title compound, is often crucial for potent activity. Variations in this substituent can modulate the compound's potency and pharmacokinetic properties.[15][19][20]

-

Amide Moiety: The nature of the substituent on the acetamide nitrogen can significantly impact biological activity. While the title compound has a primary amide, other analogs with substituted amides have shown enhanced potency.

Potential Therapeutic Applications

Given the strong evidence from related compounds, this compound is a promising candidate for further investigation as an anticancer agent. Its potential applications could include the treatment of various solid tumors and hematological malignancies. Furthermore, the indole-3-glyoxylamide scaffold has been explored for other therapeutic indications, including as antiviral and neuroprotective agents, suggesting that the title compound may possess a broader pharmacological profile.[2][21]

Conclusion and Future Directions

This compound represents a molecule of significant interest within the medicinally important class of indole-3-glyoxylamides. While specific biological data for this exact compound is limited, a robust body of literature on closely related analogs allows for strong inferences regarding its chemical properties, synthesis, and potent anticancer potential through the inhibition of tubulin polymerization.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluation to confirm its predicted biological activities. Further optimization of the N1-benzyl and the terminal acetamide moieties could lead to the development of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of novel therapeutics.

References

- Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.

- Barresi, E., et al. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 27(15), 4978.

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

- Li, W. T., et al. (2003). Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. Journal of Medicinal Chemistry, 46(9), 1706-1715.

- Antoine, M., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-695.

- Holland, D., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 353.

- Wentworth, P., et al. (2009). Conformational Evaluation of Indol-3-yl-N-alkyl-glyoxalylamides and Indol-3-yl-N,N-dialkyl-glyoxalylamides. Spectroscopy Letters, 42(3), 136-143.

- Da Settimo, F., et al. (2007). Novel N-substituted indol-3-ylglyoxylamides probing the LDi and L1/L2 lipophilic regions of the benzodiazepine receptor site in search for subtype-selective ligands. Journal of Medicinal Chemistry, 50(8), 1871-1883.

- Flynn, E. M., et al. (2011). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 54(18), 6214-6225.

- Antoine, M., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-95.

- Barresi, E., et al. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 27(15), 4978.

- Wentworth, P., et al. (2009). Conformational Evaluation of Indol-3-yl-N-alkyl-glyoxalylamides and Indol-3-yl-N,N-dialkyl-glyoxalylamides. Spectroscopy Letters, 42(3), 136-143.

- de Souza, M. V. N., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.

- Pal, T., et al. (2018). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 20(2), 1144-1153.

-

ResearchGate. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Retrieved from [Link]

- Owolabi, B. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.

- Owolabi, B. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Sharma, A., et al. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. RSC Medicinal Chemistry.

- Hu, H. Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)

- Wang, Y., et al. (2021). N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Bioorganic & Medicinal Chemistry, 42, 116246.

- Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28221-28236.

- Al-Hiari, Y. M., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.

-

ResearchGate. (2024). General structure for synthetic indol-3-yl-glyoxlyamides 25–56. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyl-1H-indole. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.

-

ResearchGate. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Retrieved from [Link]

- Kumar, S., & Singh, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 104-111.

-

ResearchGate. (2025). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][4][17]triazolo[4,3-a][4][5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Retrieved from [Link]

- Li, Y., et al. (2018). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 23(11), 2966.

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. ajprd.com [ajprd.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide

An In-Depth Technical Guide to 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide: Synthesis, Mechanism, and Therapeutic Potential

Abstract

The indole-3-glyoxylamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of a representative member of this class, this compound. We will explore its synthesis via established chemical pathways, elucidate its primary mechanism of action as a microtubule destabilizing agent, and discuss its broader therapeutic potential in oncology and other research areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, detailed protocols for validation, and a forward-looking perspective on this promising class of compounds.

The Indole-3-Glyoxylamide Scaffold: A Cornerstone of Modern Drug Discovery

The indole nucleus is a ubiquitous feature in a vast array of natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] This inherent biocompatibility has made it one of the most important structural subunits for the discovery of novel drug candidates.[1][3] When the indole core is combined with a glyoxylamide function at the C-3 position, it creates the indole-3-glyoxylamide scaffold—an exceptionally versatile template that allows for extensive structural modifications.[1][2] This versatility enables medicinal chemists to fine-tune interactions with specific molecular targets, leading to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7]

The subject of this guide, this compound, serves as a quintessential example of this scaffold. The N-benzyl group provides a critical substitution on the indole nitrogen, which has been shown to be a key determinant of biological activity in related compounds, while the terminal primary amide of the glyoxylamide moiety completes the core pharmacophore.

Synthesis and Chemical Characterization

The synthesis of indole-3-glyoxylamides is well-established, with the most common and robust approach being a two-step process involving the formation of a reactive glyoxylyl chloride intermediate.[8][9] This method offers high yields and a straightforward path to the desired product.

Core Synthetic Methodology

The preferred synthetic route begins with N-benzylindole, which is acylated using oxalyl chloride to generate the highly reactive 1-benzyl-1H-indole-3-glyoxylyl chloride. This intermediate is typically not isolated but is immediately reacted with an amine source—in this case, ammonia—to yield the final product.

-

Step 1: Electrophilic Acylation. The reaction is initiated by the addition of oxalyl chloride to a solution of 1-benzyl-1H-indole in an anhydrous aprotic solvent like tetrahydrofuran (THF). The choice of an anhydrous solvent is critical, as the indole-3-glyoxylyl chloride intermediate is highly susceptible to hydrolysis. The reaction proceeds at room temperature, driven by the formation of volatile byproducts (CO and HCl).

-

Step 2: Nucleophilic Acyl Substitution (Amidation). Once the formation of the intermediate is complete, an excess of an ammonia source (e.g., aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent) is introduced. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group to form the stable acetamide product.

Synthetic Workflow Diagram

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structure Elucidation of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel synthetic compound, 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide. The indole nucleus is a cornerstone of medicinally significant molecules, and a precise understanding of its derivatives is paramount for advancing drug discovery and development.[1] This document moves beyond a standard recitation of analytical procedures, offering instead a strategic, field-proven workflow that integrates synthesis, purification, and multi-modal spectroscopic analysis. We will explore the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. This guide is intended to equip researchers with the expertise to confidently and accurately characterize this and structurally related compounds.

Introduction: The Significance of Indole-3-glyoxylamides

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The indole-3-glyoxylamide moiety, in particular, has garnered significant attention as a versatile pharmacophore with a broad spectrum of biological activities, including anticancer and antiviral properties.[3][4] The subject of this guide, this compound, is a member of this important class of compounds. Its structure features an indole core, N-benzylated at the 1-position, and bearing a glyoxylamide functional group at the 3-position. Accurate structural confirmation is the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide will therefore detail the necessary steps for its unambiguous characterization.

Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy is not a linear progression but an iterative and interconnected process. The following workflow is designed to maximize confidence in the final structural assignment by incorporating orthogonal analytical techniques.

Figure 1: A strategic workflow for the synthesis, purification, and structural elucidation of this compound.

Synthesis and Purification: Establishing a Pure Analytical Sample

The foundation of accurate structure elucidation is a pure sample. Impurities can lead to ambiguous or misleading spectral data. The synthesis of this compound can be approached through a multi-step process, beginning with the N-benzylation of indole, followed by acylation and amidation.

Proposed Synthetic Pathway

A plausible synthetic route involves a Friedel-Crafts acylation of 1-benzylindole with oxalyl chloride, followed by amidation of the resulting acyl chloride with ammonia.

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-Benzylindole. To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise. Stir the mixture for 30 minutes at room temperature. Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with ice-cold water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.

-

Step 2: Synthesis of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetyl chloride. To a solution of 1-benzylindole (1.0 eq) in anhydrous diethyl ether at 0 °C, add oxalyl chloride (1.2 eq) dropwise. A precipitate will form. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The resulting solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield the acyl chloride intermediate.

-

Step 3: Synthesis of this compound. Suspend the acyl chloride (1.0 eq) in anhydrous dioxane at 0 °C. Add aqueous ammonia (28%, 5.0 eq) dropwise. Stir the mixture at room temperature for 3-4 hours. Pour the reaction mixture into ice-water. The resulting precipitate is filtered, washed with water, and dried. Recrystallize the crude product from ethanol to afford pure this compound.

Purification and Purity Assessment

-

Column Chromatography: Utilized for the purification of intermediates and the final product, typically using silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.

-

Recrystallization: The final and most effective step for obtaining a highly crystalline, pure product suitable for analysis.

-

Thin Layer Chromatography (TLC): Employed for monitoring reaction progress and assessing the purity of column fractions.

-

High-Performance Liquid Chromatography (HPLC): To confirm the final purity of the compound, a purity level of >95% is desirable for unambiguous spectroscopic analysis.

Spectroscopic Analysis and Data Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[5] For this compound (Molecular Formula: C₁₈H₁₆N₂O₂), the expected molecular weight is approximately 292.34 g/mol .

-

Expected Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak at m/z = 292 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 293 or the sodium adduct [M+Na]⁺ at m/z = 315 would be observed.

-

Key Fragmentation Patterns:

-

Loss of the acetamide group (-NH₂CO): A fragment corresponding to the loss of the acetamide group would result in a peak at m/z = 249.

-

Formation of the benzyl cation: A strong peak at m/z = 91 is characteristic of the tropylium ion, formed from the benzyl group.

-

Formation of the 1-benzylindole cation: A fragment at m/z = 207 would correspond to the 1-benzylindole moiety.

-

Table 1: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 293 | Protonated molecular ion |

| [M+Na]⁺ | 315 | Sodium adduct of the molecular ion |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

| [C₁₅H₁₃N]⁺ | 207 | 1-Benzylindole cation |

| [C₁₆H₁₃N₂O]⁺ | 249 | Loss of the terminal amide group |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[6]

-

N-H Stretching: The primary amide will show two N-H stretching bands in the region of 3400-3200 cm⁻¹.

-

C=O Stretching: Two distinct carbonyl stretching bands are expected. The ketone carbonyl will appear around 1680-1660 cm⁻¹, and the amide carbonyl (Amide I band) will be in the range of 1650-1630 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are indicative of aromatic C-H bonds.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds in the aromatic rings.

-

N-H Bending: The amide N-H bend (Amide II band) is expected around 1640-1550 cm⁻¹.

Table 2: Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| Amide N-H | 3400-3200 (two bands) | N-H stretching |

| Aromatic C-H | > 3000 | C-H stretching |

| Ketone C=O | 1680-1660 | Carbonyl stretching |

| Amide C=O | 1650-1630 | Carbonyl stretching (Amide I) |

| Aromatic C=C | 1600-1450 | Ring stretching |

| Amide N-H | 1640-1550 | N-H bending (Amide II) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all protons and carbons.[6]

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Amide Protons (-NH₂): Two broad singlets, each integrating to one proton, are expected in the region of δ 7.5-8.5 ppm. The chemical shift can be variable and dependent on the solvent and concentration.

-

Indole Protons:

-

H2: A singlet in the downfield region, typically δ 8.0-8.5 ppm, due to its position adjacent to the nitrogen and the electron-withdrawing glyoxylamide group.

-

H4, H5, H6, H7: These protons on the benzene ring of the indole will appear in the aromatic region (δ 7.0-7.8 ppm) with characteristic splitting patterns (doublets, triplets, or multiplets).

-

-

Benzyl Protons:

-

Methylene Protons (-CH₂-): A sharp singlet integrating to two protons is expected around δ 5.4-5.6 ppm.

-

Aromatic Protons: The five protons of the benzyl ring will appear in the region of δ 7.2-7.4 ppm, likely as a multiplet.

-

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -NH₂ | 7.5-8.5 | 2 x br s | 2H | Amide protons |

| H2 | 8.0-8.5 | s | 1H | Indole C2-H |

| H4-H7 | 7.0-7.8 | m | 4H | Indole aromatic protons |

| -CH₂- | 5.4-5.6 | s | 2H | Benzyl methylene protons |

| Benzyl Ar-H | 7.2-7.4 | m | 5H | Benzyl aromatic protons |

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbons (-C=O): Two downfield signals are expected for the ketone and amide carbonyls, typically in the range of δ 180-195 ppm and δ 160-170 ppm, respectively.

-

Indole Carbons:

-

C2, C3, C3a, C7a: These carbons will have distinct chemical shifts. C3 will be significantly downfield due to the attached carbonyl group.

-

C4, C5, C6, C7: These carbons of the benzene ring will appear in the aromatic region (δ 110-140 ppm).

-

-

Benzyl Carbons:

-

Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (attached to the nitrogen) being distinct.

-

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) | Assignment |

|---|---|---|

| Ketone C=O | 180-195 | Ketone carbonyl |

| Amide C=O | 160-170 | Amide carbonyl |

| Indole C2, C3a, C7a | 120-140 | Indole quaternary and CH carbons |

| Indole C3 | 110-120 | Indole C3 (attached to C=O) |

| Indole C4-C7 | 110-130 | Indole aromatic carbons |

| Benzyl -CH₂- | 50-55 | Benzyl methylene carbon |

| Benzyl Ar-C | 125-140 | Benzyl aromatic carbons |

To confirm the assignments made from 1D NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Will show correlations between coupled protons, for example, between the protons on the benzene ring of the indole.

-

HSQC: Will show correlations between protons and the carbons to which they are directly attached, confirming the assignments of the protonated carbons.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. By following the proposed workflow—from careful synthesis and purification to a comprehensive analysis of mass spectrometry, IR, and multi-dimensional NMR data—researchers can achieve an unambiguous and confident characterization of this and other novel indole derivatives. The predicted spectral data provided in this guide, based on known chemical principles and data from related compounds, serves as a robust framework for interpreting experimental results. This rigorous approach ensures the scientific integrity of the data, which is essential for the advancement of drug discovery and development programs.

References

- Vertex AI Search. Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Advanced techniques in analysis of organic compound | PDF - Slideshare.

- Vertex AI Search.

- Vertex AI Search. Organic Compound Characterization & Quantification - Center for Applied Isotope Studies.

- Vertex AI Search. 20230818 Indole Synthesis SI.

- Vertex AI Search. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH.

- Vertex AI Search.

- Vertex AI Search. Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)

- Vertex AI Search. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)

-

PubChem. 2-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-oxo-acetamide. [Link].

-

Wikipedia. Indole. [Link].

- Vertex AI Search. Synthesis and Chemistry of Indole.

- Vertex AI Search.

-

PubChem. 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide. [Link].

- The Royal Society of Chemistry.

-

PDSP. N-(4-Fluoro-benzyl)-2-(1H-indol-3-yl)-2-oxo-acetamide. [Link].

-

PubMed Central. (Z)-2-((E)-1-(1-Benzyl-1H-indol-3-yl)-3-(3,4-difluorophenyl)allylidene)hydrazine-1-carboximidamide (1a). [Link].

-

National Institutes of Health. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link].

-

SpectraBase. N-[(1-Benzyl-1H-indol-3-yl)(4-methoxyphenyl)methyl]acetamide - Optional[13C NMR]. [Link].

-

National Institutes of Health. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link].

-

PubMed. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{Acetylphenyl)Acetamides and N-[2-(2-{Acetylhydrazinyl)-2-Oxoethyl]. [Link].

-

National Institutes of Health. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. [Link].

-

SpectraBase. 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl]acetamide - Optional[1H NMR] - Spectrum. [Link].

-

GNPS. Spectrum CCMSLIB00000851993 for NCGC00015088-09_C12H14N2O_N-[2-(1H-Indol-3-yl)ethyl]acetamide. [Link].

-

PubMed Central. N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. [Link].

-

SpectraBase. N-[(1-Benzyl-1H-indol-3-yl)(4-methoxyphenyl)methyl]acetamide. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry [mdpi.com]

- 5. N,N-dibenzyl-2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide | C31H26N2O2 | CID 76506651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-oxo-acetamide | C19H18N2O3 | CID 10782083 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide mechanism of action.

An In-Depth Technical Guide on the Core Mechanism of Action: 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide

Abstract

The indole-3-glyoxamide scaffold, of which this compound is a representative member, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its remarkable versatility, allowing for the development of derivatives that engage a wide array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the primary and secondary mechanisms of action attributed to this class of compounds, with a focus on their well-documented role as anticancer agents. We will dissect the molecular interactions, signaling pathways, and cellular consequences of their activity, supported by field-proven experimental methodologies for validation.

Introduction: The Indole-3-Glyoxamide Privileged Scaffold

The indole ring is a ubiquitous feature in biologically active molecules, from the essential amino acid tryptophan to neurotransmitters and numerous clinical drugs.[3] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are crucial for anchoring these molecules to specific protein targets.[1] When combined with a glyoxamide moiety at the 3-position, the resulting indole-3-glyoxamide core serves as a versatile platform for therapeutic agent design. The N-1 position, in this case occupied by a benzyl group, and the terminal amide of the glyoxamide chain are critical sites for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties against various targets.[1] While derivatives have shown potential as anti-inflammatory, antimicrobial, and even cannabinoid receptor ligands, the most extensively characterized mechanism of action is their potent anticancer activity.[4][5][6]

Primary Mechanism of Action: Disruption of Microtubule Dynamics

A significant body of evidence points to the potent antimitotic activity of indole-3-glyoxamides as their primary mechanism for exerting cytotoxic effects against cancer cells.[7] This activity is achieved through direct interference with the dynamics of cellular microtubules.

Direct Interaction with Tubulin

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. The efficacy of many established chemotherapeutics, such as paclitaxel and the vinca alkaloids, relies on disrupting microtubule function.

Compounds based on the this compound scaffold function as tubulin polymerization inhibitors .[4][7] They have been shown to bind to the colchicine binding site on β-tubulin.[7] This binding event prevents the tubulin dimers from polymerizing into microtubules. The consequence is a net depolymerization of the microtubule network, which has catastrophic effects on the cell.

Downstream Cellular Consequences

The inhibition of tubulin polymerization triggers a cascade of events culminating in apoptotic cell death:

-

Mitotic Spindle Collapse: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

-

Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly at the G2/M phase transition.[8]

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase is a powerful trigger for programmed cell death (apoptosis). Evidence suggests this occurs through the activation of caspase-dependent pathways. Studies on structurally related N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated a dose-dependent increase in caspase-3 and caspase-8 activity, indicating induction of the extrinsic apoptosis pathway.[9] Cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis, is also observed.[9]

The following diagram illustrates the tubulin inhibition pathway.

Caption: Pathway of anticancer action via tubulin depolymerization.

Quantitative Potency

The cytotoxic effects of indole-3-glyoxamide derivatives have been quantified across various human cancer cell lines. The potency can vary significantly based on the specific substitutions on the indole ring and the terminal amide.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 5r * | HepG2 | Liver Cancer | 10.56 ± 1.14 | [9] |

| Compound 55 † | HeLa/KB | Cervix Carcinoma | 0.039 | |

| Compound 55 † | L1210 | Murine Leukemia | 0.051 | [8] |

| Compound 55 † | SKOV3 | Ovarian Carcinoma | 0.011 | [8] |

| Compound 11q ‡ | DU145 | Prostate Cancer | 8.17 |

*Compound 5r is N-(4-chlorophenyl)-2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide. †Compound 55 is 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide. ‡Compound 11q is a 1,2,3-triazole tethered indole-3-glyoxamide derivative.

Secondary Mechanisms of Action: A Multifaceted Profile

Beyond tubulin inhibition, derivatives of the core scaffold exhibit other biological activities that can contribute to their therapeutic potential, particularly in the context of cancer and inflammation, which are often intertwined.

Anti-inflammatory and Immunomodulatory Effects

-

Dual COX-2/5-LOX Inhibition: Certain 1,2,3-triazole tethered indole-3-glyoxamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4] These enzymes are critical mediators of inflammation, producing prostaglandins and leukotrienes, respectively. Their inhibition can reduce inflammation and has been shown to contribute to the anti-proliferative effects of these compounds.[4]

-

Modulation of the Nitric Oxide (NO) Pathway: A study on an N-acylhydrazone derivative of indole demonstrated anti-inflammatory effects mediated through the nitric oxide pathway.[10] The compound was shown to significantly decrease levels of pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ, in a NO-dependent manner.[10]

-

cPLA2α Inhibition: Systematic variation of 1-benzylindoles has led to potent inhibitors of cytosolic phospholipase A2α (cPLA2α).[11] This enzyme is responsible for releasing arachidonic acid from phospholipids, the rate-limiting step in the production of nearly all pro-inflammatory eicosanoids.

Caption: Multiple anti-inflammatory mechanisms of indole derivatives.

Antimicrobial and Antiviral Potential

While less characterized than the anticancer effects, the indole scaffold is present in many antimicrobial agents.

-

Antibacterial/Antifungal Activity: Various indole derivatives have demonstrated activity against bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans.[6][12][13]

-

Antiviral Activity: A structurally related class, 2-((indol-3-yl)thio)-N-benzyl-acetamides, were identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3][14] This suggests that the this compound scaffold could be a valuable starting point for developing novel antiviral agents.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the proposed mechanisms of action for a compound like this compound, a series of well-established assays are required. The following protocols represent a logical workflow for this purpose.

Workflow for Mechanistic Investigation

Caption: A logical workflow for validating the anticancer mechanism.

Protocol 1: In Vitro Tubulin Polymerization Assay

-

Principle: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. A fluorescent reporter, which preferentially binds to polymerized microtubules, is used to monitor the reaction kinetics.

-

Methodology:

-

Reconstitute >99% pure tubulin protein in a suitable buffer (e.g., G-PEM buffer with GTP).

-

Pipette the tubulin solution into a 96-well plate.

-

Add the test compound (this compound) at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO vehicle) controls.

-

Add a fluorescent reporter dye (e.g., DAPI).

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a plate reader.

-

-

Interpretation: A decrease in the rate and extent of fluorescence increase in the presence of the test compound, compared to the DMSO control, indicates inhibition of tubulin polymerization.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Principle: This assay quantifies the DNA content of individual cells in a population, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Culture a suitable cancer cell line (e.g., HeLa or SKOV3) in multi-well plates.

-

Treat the cells with the test compound at its approximate IC₅₀ concentration for a defined period (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells (both adherent and floating to capture apoptotic cells).

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the cell suspension using a flow cytometer.

-

-

Interpretation: An accumulation of cells in the G2/M phase peak of the DNA content histogram, relative to the control, indicates that the compound induces cell cycle arrest at this stage, consistent with the effects of a microtubule-destabilizing agent.[8]

Conclusion and Future Directions

This compound and its structural analogues represent a highly promising class of therapeutic agents. Their core mechanism of action as potent anticancer agents is well-established, centering on the inhibition of tubulin polymerization at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis. Furthermore, the scaffold's ability to be adapted to target inflammatory pathways and potentially microbial enzymes underscores its privileged nature.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets, thereby minimizing off-target effects. Investigating the potential for these compounds to overcome multidrug resistance, a common challenge with microtubule-targeting agents, is also a critical avenue.[7] Finally, exploring their efficacy in combination with other chemotherapeutic agents or immunotherapies could unlock new paradigms in the treatment of cancer and other challenging diseases.

References

- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry - ACS Publications.

- 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity. PubMed.

- Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI.

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.

- Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI.

- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate.

- N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide. Benchchem.

- Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. PubMed.

- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. NIH.

- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH.

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate.

- N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. PMC - PubMed Central - NIH.

-

Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][4][7]triazolo[4,3-a][7][9]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. PubMed. Available at:

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH.

- Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PubMed.

- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide: A Predictive and Interpretive Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogs to present a robust, predictive spectroscopic profile. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the identification, characterization, and quality control of this and similar indole-3-glyoxylamide derivatives.

Molecular Structure and Overview

This compound is an indole derivative featuring a benzyl group at the N1 position of the indole ring and a glyoxylamide moiety at the C3 position. The structural complexity and the presence of various functional groups give rise to a rich spectroscopic signature, which is crucial for its unambiguous identification. Understanding these spectral characteristics is paramount for researchers in medicinal chemistry and drug discovery, where indole-based scaffolds are of significant interest.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the indole, benzyl, and acetamide protons. The predicted chemical shifts (in ppm, referenced to a standard solvent like DMSO-d₆) are based on the analysis of similar structures found in the literature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 (indole) | ~8.5 | Singlet | 1H |

| H-4 (indole) | ~8.2 | Doublet | 1H |

| H-5, H-6, H-7 (indole) | ~7.2 - 7.6 | Multiplet | 3H |

| -NH₂ (acetamide) | ~7.5 and ~7.9 | Broad Singlets | 2H |

| Benzyl-H (aromatic) | ~7.2 - 7.4 | Multiplet | 5H |

| -CH₂- (benzyl) | ~5.4 | Singlet | 2H |

Interpretation and Rationale:

The proton at the C-2 position of the indole ring is expected to be the most deshielded among the indole protons due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the indole nitrogen. The protons on the benzo-fused part of the indole ring (H-4 to H-7) will appear in the aromatic region, with their specific shifts and multiplicities determined by their coupling with neighboring protons. The two protons of the primary amide will likely appear as two distinct broad singlets due to hindered rotation around the C-N bond. The five protons of the benzyl group's phenyl ring will resonate in the aromatic region, likely overlapping with some of the indole proton signals. The benzylic methylene protons are expected to appear as a sharp singlet further downfield due to the influence of the adjacent nitrogen atom.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon map of the molecule. The predicted chemical shifts are based on known values for indole and benzyl moieties in similar chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (keto) | ~185 |

| C=O (amide) | ~165 |

| C-2 (indole) | ~138 |

| C-3 (indole) | ~115 |

| C-3a (indole) | ~128 |

| C-4, C-5, C-6, C-7 (indole) | ~120 - 125 |

| C-7a (indole) | ~137 |

| Benzyl-C (quaternary) | ~136 |

| Benzyl-C (aromatic CH) | ~127 - 129 |

| -CH₂- (benzyl) | ~50 |

Interpretation and Rationale:

The two carbonyl carbons of the glyoxylamide moiety are expected to be the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the amide carbonyl. The carbons of the indole ring will resonate in the aromatic region, with their precise locations influenced by the substituents. The benzylic methylene carbon will appear in the aliphatic region, significantly downfield due to the attached nitrogen.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amide) | ~3400 and ~3200 | Medium-Strong |

| C-H Stretch (aromatic) | ~3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | ~2950 - 2850 | Weak-Medium |

| C=O Stretch (keto) | ~1680 | Strong |

| C=O Stretch (amide I band) | ~1650 | Strong |

| C=C Stretch (aromatic) | ~1600, ~1490, ~1450 | Medium |

| N-H Bend (amide II band) | ~1550 | Medium |

Interpretation and Rationale:

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The presence of a primary amide will be confirmed by the appearance of two N-H stretching bands and a distinct N-H bending vibration. The aromatic C-H and C=C stretching vibrations will also be observable.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity |

| ~292 | [M]⁺ (Molecular Ion) |

| ~171 | [M - C₇H₇N]⁺ |

| ~144 | [C₉H₈NO]⁺ |

| ~116 | [C₈H₆N]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale:

The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O₂ = 292.31 g/mol ). A prominent fragment is anticipated at m/z 91, corresponding to the stable tropylium ion, which is characteristic of compounds containing a benzyl group. Other significant fragments would arise from the cleavage of the bonds in the glyoxylamide side chain and fragmentation of the indole ring.

Generalized Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Infuse the sample solution into the ion source or inject it via a liquid chromatography system. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented data, based on the analysis of analogous compounds, serves as a valuable reference for scientists working with this molecule. The detailed protocols and interpretations offer a solid foundation for the experimental characterization and structural confirmation of this and related indole derivatives.

References

Due to the predictive nature of this guide, specific experimental data for the title compound is not cited. The interpretations and predictions are based on general principles of organic spectroscopy and data from analogous compounds reported in various chemical literature and databases. For specific examples of spectroscopic data for related indole-3-glyoxylamides and N-benzyl indoles, researchers are encouraged to consult chemical databases such as PubChem, ChemSpider, and Reaxys, as well as peer-reviewed journals in the field of organic and medicinal chemistry.

The Indole-3-Glyoxylamide Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide on the Biological Activity of Indole-3-Glyoxylamide Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of a Privileged Scaffold

The indole nucleus is a ubiquitous structural motif in a vast array of natural products and biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are crucial for its interaction with various biological targets. When combined with a glyoxylamide functional group at the 3-position, it forms the indole-3-glyoxylamide scaffold, a template that has proven to be exceptionally fruitful in the field of medicinal chemistry.[1][2] This "privileged structure" has led to the development of a multitude of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiprion, antiviral, and anti-inflammatory properties.[2][3][4] The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its interaction with specific molecular targets to elicit desired therapeutic effects.[1][2] This guide will provide an in-depth exploration of the diverse biological activities of indole-3-glyoxylamide derivatives, focusing on their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

A significant body of research has focused on the potent anticancer properties of indole-3-glyoxylamide derivatives.[3][4] Many of these compounds exert their cytotoxic effects by targeting a fundamental component of the cellular machinery: the microtubule network.[5][6]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for the formation of the mitotic spindle during cell division. Disruption of this process is a clinically validated strategy in cancer therapy.[7]

Indole-3-glyoxylamide derivatives have been identified as potent inhibitors of tubulin polymerization.[5] They typically bind to the colchicine-binding site on β-tubulin, which leads to the destabilization of microtubules.[5] This disruption of the microtubule network has several downstream consequences for cancer cells:

-

G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[7][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8] This is often characterized by the collapse of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

Caption: Mechanism of anticancer action of indole-3-glyoxylamide derivatives.

Structure-Activity Relationships (SAR) for Anticancer Activity

The anticancer potency of indole-3-glyoxylamide derivatives is highly dependent on the nature and position of substituents on both the indole core and the N-phenylglyoxylamide moiety. Key SAR observations are summarized below:

| Position of Substitution | Favorable Substituents | Detrimental or Inactive Substituents | Reference(s) |

| Indole N-1 | Small alkyl groups (e.g., methyl) can be tolerated, though sometimes with reduced activity. Unsubstituted N-1 is often preferred. | Large, bulky groups. | [9] |

| Indole C-2 | Unsubstituted C-2 is crucial for high potency. | Methyl substitution abolishes activity. | [9] |

| Indole C-4, C-6 | Chloro-substitution retains some activity, albeit reduced. | Most other substitutions are not well-tolerated. | |

| Indole C-5 | Tethering of various groups can lead to potent compounds. | - | [8] |

| N-phenylglyoxylamide (para-position) | Hydrogen bond acceptors like methoxy (p-OMe) and fluoro (p-F) groups enhance activity. | Trifluoromethoxy or trifluoromethyl groups are detrimental. | [9] |

Experimental Protocols for Evaluating Anticancer Activity

A stepwise approach, from in vitro to in vivo models, is essential for the preclinical evaluation of new anticancer agents.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., DU145, A549, HCT-15) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the indole-3-glyoxylamide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][10]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[9] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[9]

Step-by-Step Methodology:

-

Reagent Preparation: On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), GTP (1 mM), and a fluorescent reporter dye.[9][11]

-

Compound Addition: In a pre-warmed (37°C) 96-well plate, add the test indole-3-glyoxylamide derivatives at various concentrations. Include a vehicle control (DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).[9]

-

Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.[11]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the compounds can be quantified by comparing the area under the curve (AUC) or the maximum polymerization rate relative to the vehicle control. The IC₅₀ for polymerization inhibition can then be calculated.[7]

Caption: A typical workflow for evaluating the anticancer activity of novel compounds.

-

Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like propidium iodide (PI), and analyzed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][12]

-

Apoptosis Assay: Apoptosis can be detected using an Annexin V-FITC/PI staining kit and flow cytometry.[13] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells, while PI stains late apoptotic and necrotic cells.[14]

Antiprion Activity: A Promising Avenue for Neurodegenerative Disease

Transmissible spongiform encephalopathies (TSEs), or prion diseases, are fatal neurodegenerative disorders for which there is currently no effective therapy.[13] Indole-3-glyoxylamide derivatives have emerged as a highly potent class of compounds in cell-based models of prion disease.[10][13]

Mechanism of Action

The precise mechanism by which indole-3-glyoxylamides inhibit prion propagation is still under investigation. However, it is understood that they interfere with the conversion of the normal cellular prion protein (PrPᶜ) into its misfolded, disease-causing isoform (PrPˢᶜ).[5] Some of the most potent compounds have been shown to cure scrapie-infected cells indefinitely after a single treatment.[10]

Structure-Activity Relationships (SAR) for Antiprion Activity

The SAR for antiprion activity is remarkably well-defined and distinct from that for anticancer activity:

-

Indole N-1 and C-2: Unsubstituted positions are strongly preferred for optimal activity.[9] Methylation at N-1 significantly reduces potency, and methylation at C-2 completely abolishes it.[9]

-

N-phenylglyoxylamide (para-position): Five-membered heterocycles containing at least two heteroatoms are optimal substituents at this position.[10]

-

Glyoxylamide Linker: Modifications to the core glyoxylamide structure are generally not well-tolerated.[10]

Experimental Protocol: The Standard Scrapie Cell Assay (SSCA)

The SSCA is a quantitative and sensitive cell-based assay for measuring prion infectivity.[5]

Principle: A prion-susceptible cell line (e.g., L929 or N2aPK1) is exposed to serial dilutions of a prion-containing sample. After several cell passages to dilute the initial inoculum and allow for prion propagation, the number of PrPˢᶜ-positive cells is quantified.[5][15][16]

Step-by-Step Methodology:

-

Infection: In a 96-well plate, expose a prion-susceptible cell line to serial dilutions of the test sample (e.g., brain homogenate or purified prions) containing the indole-3-glyoxylamide derivative or a vehicle control.[5][17]

-

Cell Culture and Splitting: Culture the cells for 3-5 days. Then, passage the cells multiple times (typically three splits at a 1:7 to 1:10 ratio) to dilute the original inoculum and allow the infection to spread to new cells.[15][17]

-

ELISPOT Detection: After the final passage, transfer a fixed number of cells (e.g., 20,000) onto an ELISPOT (enzyme-linked immunosorbent spot) plate.[5]

-

PrPˢᶜ Staining: The cells on the membrane are treated with proteinase K to digest PrPᶜ, leaving only the protease-resistant PrPˢᶜ. The remaining PrPˢᶜ is then detected using a specific primary antibody and an enzyme-linked secondary antibody, which generates a colored spot for each infected cell.

-

Quantification: The number of PrPˢᶜ-positive cells (spots) is counted using an automated ELISPOT reader. The infectivity titer is calculated based on the dilution that yields a specific number of positive cells.[15]

Other Biological Activities: Expanding the Therapeutic Potential

While the anticancer and antiprion activities of indole-3-glyoxylamides are the most extensively studied, this scaffold has also shown promise in other therapeutic areas.

Antiviral Activity

The broader class of indole derivatives has been a rich source for the development of antiviral agents, including inhibitors of HIV reverse transcriptase, integrase, and protease.[18][19] Specifically, some indole derivatives have been reported to inhibit HIV-1 entry by binding to the gp120 envelope glycoprotein, thereby preventing its interaction with the host cell's CD4 receptor.[20] While research specifically on indole-3-glyoxylamides as antiviral agents is less common, the inherent antiviral potential of the indole core suggests this is a viable area for future exploration.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs.[21][22] Certain indole derivatives, such as indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Studies on other indole derivatives have demonstrated selective COX-2 inhibitory activity, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[21][23][24] The potential for indole-3-glyoxylamides to act as COX inhibitors remains an intriguing possibility that warrants further investigation.

Conclusion and Future Perspectives

The indole-3-glyoxylamide scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated exceptional potency as anticancer agents through the inhibition of tubulin polymerization and as antiprion compounds by inhibiting the propagation of misfolded proteins. The well-defined structure-activity relationships for these activities provide a clear roadmap for the design of next-generation compounds with improved efficacy and pharmacokinetic profiles.